6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Description
Properties
IUPAC Name |
6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-3-7-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMMACLWTFUFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CCNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Pyrrolo[2,3-c]pyridinium Precursors
A notable method involves the reduction of N-substituted pyrrolo[2,3-c]pyridinium salts to yield tetrahydro or octahydro derivatives. For example, sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide efficiently produces 6-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, which can be further debenzylated to access the saturated bicyclic system.
This approach can be adapted for methyl substitution at the 6-position by starting with an appropriate N-alkylated pyrrolo[2,3-c]pyridinium salt bearing a methyl group.
Cyclization and Electrocyclization Approaches
Electrocyclization of suitably substituted precursors (e.g., 2-(pyrrol-3-yl)benzene derivatives) bearing functional groups such as carbodiimides has been reported to construct fused pyrrolo heterocycles in a controlled manner. Although this method was used for pyrrolo[2,3-c]quinoline alkaloids, the principle can be applied to pyrrolo[2,3-c]pyridine systems with appropriate modifications.
Functional Group Transformations on Pyridine Precursors
Starting from 2-bromo-5-methylpyridine or its N-oxide derivatives, a sequence of oxidation, nitration, and condensation reactions can lead to pyrrolo-fused intermediates. For example, 2-bromo-5-methylpyridine is oxidized to the N-oxide, nitrated to 2-bromo-5-methyl-4-nitropyridine 1-oxide, and then converted via dimethylformamide dimethyl acetal to key intermediates that cyclize to form the pyrrolo[3,2-c]pyridine core.
Although this route targets pyrrolo[3,2-c]pyridine, analogous transformations can be designed for pyrrolo[2,3-c]pyridine derivatives by adjusting the substitution and reaction conditions.
Reduction and Hydrogenation Conditions
Hydrogenation is a critical step to achieve the octahydro (fully saturated) bicyclic system:
- Sodium borohydride reduction is used for converting pyridinium salts to tetrahydro derivatives.
- Catalytic hydrogenation over palladium on carbon (Pd/C) facilitates debenzylation and further saturation of the bicyclic ring.
- Refluxing with acid (e.g., concentrated hydrochloric acid) in solvents like acetone can also promote ring saturation and salt formation for purification.
Summary Table of Preparation Steps and Conditions
Research Findings and Practical Notes
- The reduction of pyridinium salts with sodium borohydride is a high-yielding and scalable method to access partially saturated pyrrolo[2,3-c]pyridine derivatives.
- Catalytic hydrogenation over Pd/C is effective for debenzylation and further saturation but requires careful control to avoid over-reduction or ring opening.
- The use of N-oxides and nitration steps on methyl-substituted pyridines provides a versatile route to key intermediates for cyclization, though these steps require careful handling of reagents and temperature control.
- Acidic reflux conditions can be employed to convert esters or other precursors into stable salt forms for purification and isolation.
- Microwave-assisted synthesis and Suzuki cross-coupling reactions have been reported for related pyrrolo-fused systems, which may offer alternative pathways for functionalization but are more relevant to aryl-substituted analogs rather than simple methyl substitution.
Chemical Reactions Analysis
Types of Reactions
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can further saturate the ring system or reduce any functional groups present.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine exhibit significant anticancer properties. For example, certain analogs have demonstrated potent antiproliferative effects against various cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer), with IC50 values ranging from 0.12 to 0.21 µM . The mechanism of action often involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells .
1.2 Neuropharmacological Applications
The compound is being investigated for its potential as a lead compound targeting peripheral sodium channels (NaV1.7), which are crucial in pain signaling pathways. Preliminary studies suggest that it may reduce pain responses in animal models, indicating its utility in developing analgesic therapies .
1.3 Antimicrobial Properties
In addition to its anticancer applications, this compound has shown potential antimicrobial activity against various bacterial strains. However, detailed mechanisms and efficacy data are still under exploration .
Biological Probes
The compound can serve as a scaffold for the development of biological probes aimed at studying various biological processes. Its unique structure allows for modifications that can enhance binding affinity to specific molecular targets, making it a valuable tool in drug discovery and development .
Material Science Applications
Due to its electronic properties, this compound may also find applications in material science and organic electronics. Its unique structure could be leveraged for the design of new materials with specific electronic characteristics.
Mechanism of Action
The mechanism of action of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or agonism, depending on the functional groups present on the compound and its derivatives.
Comparison with Similar Compounds
Comparative Analysis Table
Key Research Findings
- Synthetic Strategies : Hydrogenation (e.g., ’s H2/Raney Ni) could be adapted to saturate pyrrolo[2,3-c]pyridine precursors .
- Substituent Effects: Electron-withdrawing groups (e.g., CF3 in thienopyridines) enhance bioactivity, suggesting the target’s methyl group may optimize lipophilicity without steric hindrance .
- Safety Profiles : Unsaturated analogs require stringent safety protocols, while saturated systems like the target compound may pose fewer volatility risks .
Biological Activity
Overview
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, characterized by a pyrrolo and pyridine ring, has garnered attention for various biological activities, including antimicrobial and anticancer properties. This article compiles findings from diverse sources to elucidate the biological activity of this compound.
- Molecular Formula : C8H16N2
- CAS Number : 1443980-22-0
- IUPAC Name : this compound
Biological Activity
Research indicates that derivatives of this compound exhibit promising biological activities. Notable findings include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Specific derivatives have been tested against various bacterial strains, showing effectiveness in inhibiting growth.
- Anticancer Properties : A significant focus has been on the compound's anticancer potential. For instance, derivatives of similar pyrrolo compounds have demonstrated moderate to excellent antiproliferative activities against cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). One derivative exhibited IC50 values ranging from 0.12 to 0.21 µM, indicating strong cytotoxicity against these cell lines .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10t | HeLa | 0.12 |
| 10t | SGC-7901 | 0.15 |
| 10t | MCF-7 | 0.21 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Tubulin Polymerization Inhibition : Some derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This was confirmed through experiments demonstrating disruption of microtubule dynamics at low concentrations .
- Cell Cycle Arrest and Apoptosis Induction : Studies indicate that treatment with certain derivatives can lead to G2/M phase arrest in cancer cells and induce apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with these compounds .
Case Studies
- Antitumor Activity Study : A series of pyrrolo derivatives were synthesized and evaluated for their anticancer activity. The most potent compound (10t) was found to significantly disrupt tubulin dynamics and induce apoptosis in HeLa cells, highlighting the therapeutic potential of this class of compounds .
- Cytotoxicity Prediction : Research employing quantitative structure-activity relationship (QSAR) modeling predicted the cytotoxic activity of various pyrrolo derivatives against c-Met kinase, a target implicated in several cancers. The study identified several promising candidates for further development based on their predicted IC50 values and structural characteristics .
Q & A
Q. What are the established synthetic methodologies for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine and its analogs?
Answer: The synthesis of pyrrolo-pyridine derivatives typically involves multi-step routes, including alkylation, cyclization, and cross-coupling reactions. For example:
- Methylation : Sodium hydride (NaH) and methyl iodide (MeI) in THF at 0°C to room temperature can introduce methyl groups into pyrrolo-pyridine scaffolds .
- Cross-coupling : Suzuki-Miyaura reactions using boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) with Pd(PPh₃)₄ and K₂CO₃ in dioxane/water mixtures (105°C) enable functionalization of the core structure .
- Hydrogenation : H₂ gas over Pd/C in methanol or THF reduces unsaturated bonds to generate octahydro derivatives .
- Functionalization : Acetylation with nicotinoyl chloride in pyridine/THF introduces acyl groups .
Q. How is the structural integrity of this compound validated during synthesis?
Answer: Key analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., methyl group integration at δ ~2.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Chromatography : Reverse-phase HPLC or LC-MS with UV detection (e.g., λ = 254 nm) assesses purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound derivatives?
Answer: SAR strategies involve systematic modifications:
- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro, cyano) at position 3 enhances binding to kinase targets like VEGFR or PDGFR .
- Ring saturation : Octahydro derivatives (vs. unsaturated analogs) improve metabolic stability by reducing CYP450-mediated oxidation .
- Bioisosteric replacement : Replacing pyridine with pyrimidine or indole rings alters selectivity for kinase isoforms (e.g., FGFR2 vs. BCR-Abl) .
- In silico modeling : Docking studies with CDK4/6 or CSFR1 receptors predict binding affinities and guide lead optimization .
Q. What experimental approaches resolve contradictions in reported biological activities of pyrrolo-pyridine analogs?
Answer: Discrepancies often arise from assay conditions or structural impurities. Mitigation strategies include:
- Standardized assays : Replicate activity tests under uniform conditions (e.g., ATP concentration, pH) for kinase inhibition .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
- Crystallography : X-ray structures of ligand-target complexes clarify binding modes (e.g., hydrogen bonding with hinge regions) .
- Batch consistency : Rigorous purity checks (e.g., ≤0.5% impurities by HPLC) ensure reproducible bioactivity data .
Q. What computational tools are effective for predicting the physicochemical and ADMET properties of this compound derivatives?
Answer:
- LogP prediction : Tools like ACD/Labs or MarvinSuite estimate lipophilicity, critical for blood-brain barrier penetration .
- ADMET profiling : SwissADME or QikProp predicts metabolic stability (CYP450 interactions) and toxicity (hERG inhibition) .
- Molecular dynamics (MD) : Simulations (e.g., GROMACS) model ligand-receptor stability in physiological conditions .
Methodological Guidance
Q. How to design a scalable synthesis route for this compound with minimal byproducts?
Answer:
- Catalyst optimization : Use Pd(OAc)₂ with TPPTS ligand in MeCN/water (1:2) for efficient cross-coupling (yields >50%) .
- Solvent selection : Replace dioxane with ethanol/water mixtures to reduce toxicity and improve reaction safety .
- Workflow automation : Continuous-flow hydrogenation (H₂, Pd/C) minimizes manual handling of intermediates .
Q. What strategies enhance the stability of this compound in aqueous formulations?
Answer:
- Lyophilization : Freeze-drying with trehalose or mannitol prevents hydrolysis of the pyrrolidine ring .
- pH control : Buffers (pH 4–6) stabilize the compound against oxidative degradation .
- Co-solvents : Use PEG-400 or cyclodextrins to improve solubility and shelf life .
Data Interpretation and Troubleshooting
Q. How to address low yields in the final hydrogenation step of this compound synthesis?
Answer:
- Catalyst activation : Pre-reduce Pd/C with H₂ in methanol at 40°C for 1 hour to enhance activity .
- Pressure adjustment : Increase H₂ pressure to 50 psi and extend reaction time (>12 hours) .
- Impurity removal : Pre-purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) to eliminate inhibitors .
Q. Why do certain pyrrolo-pyridine analogs exhibit conflicting selectivity profiles across kinase assays?
Answer:
- Kinase isoform variability : FGFR1 vs. FGFR3 binding pockets differ in hydrophobicity, affecting ligand selectivity .
- Allosteric modulation : Substituents at position 6 may stabilize inactive kinase conformations, altering inhibition kinetics .
- Assay interference : ATP concentrations above Km values (e.g., >1 mM) reduce compound potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
